molecular formula C19H18N4O5 B14927602 3-methyl-6-(3-nitrophenyl)-N-(tetrahydrofuran-2-ylmethyl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

3-methyl-6-(3-nitrophenyl)-N-(tetrahydrofuran-2-ylmethyl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

Cat. No.: B14927602
M. Wt: 382.4 g/mol
InChI Key: CLLVMZGITJFCAL-UHFFFAOYSA-N
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Description

3-METHYL-6-(3-NITROPHENYL)-N~4~-(TETRAHYDRO-2-FURANYLMETHYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of isoxazolo[5,4-b]pyridines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a nitrophenyl group, a tetrahydrofuran ring, and a carboxamide group, which contribute to its unique chemical properties and reactivity.

Preparation Methods

The synthesis of 3-METHYL-6-(3-NITROPHENYL)-N~4~-(TETRAHYDRO-2-FURANYLMETHYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the formation of the isoxazolo[5,4-b]pyridine core can be accomplished through a heterocyclization reaction, where the starting materials undergo a series of transformations to yield the desired product . Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity, often using advanced techniques such as continuous flow chemistry and automated synthesis.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, hydrogen gas for reduction, and oxidizing agents like potassium permanganate for oxidation. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

3-METHYL-6-(3-NITROPHENYL)-N~4~-(TETRAHYDRO-2-FURANYLMETHYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition and receptor binding.

    Medicine: Its potential therapeutic properties are explored in drug discovery and development, particularly for targeting specific diseases.

    Industry: It can be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar compounds to 3-METHYL-6-(3-NITROPHENYL)-N~4~-(TETRAHYDRO-2-FURANYLMETHYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE include other isoxazolo[5,4-b]pyridine derivatives, such as:

These compounds share a similar core structure but differ in their substituents, which can significantly affect their chemical properties and biological activities

Properties

Molecular Formula

C19H18N4O5

Molecular Weight

382.4 g/mol

IUPAC Name

3-methyl-6-(3-nitrophenyl)-N-(oxolan-2-ylmethyl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C19H18N4O5/c1-11-17-15(18(24)20-10-14-6-3-7-27-14)9-16(21-19(17)28-22-11)12-4-2-5-13(8-12)23(25)26/h2,4-5,8-9,14H,3,6-7,10H2,1H3,(H,20,24)

InChI Key

CLLVMZGITJFCAL-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC2=C1C(=CC(=N2)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)NCC4CCCO4

Origin of Product

United States

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